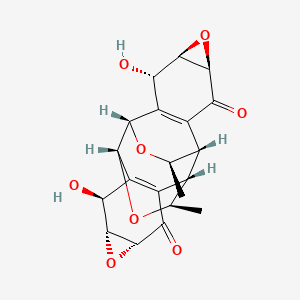epoxytwinol A
CAS No.:
Cat. No.: VC1876406
Molecular Formula: C20H20O8
Molecular Weight: 388.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H20O8 |
|---|---|
| Molecular Weight | 388.4 g/mol |
| IUPAC Name | (1S,2S,4S,5R,7R,10S,11S,14R,16R,17S,20R,21R)-4,17-dihydroxy-20,21-dimethyl-6,15,19,22-tetraoxaheptacyclo[9.7.2.22,10.03,9.05,7.012,18.014,16]docosa-3(9),12(18)-diene-8,13-dione |
| Standard InChI | InChI=1S/C20H20O8/c1-3-5-6-4(2)26-16(10-8(6)12(22)18-20(28-18)14(10)24)15(25-3)9-7(5)11(21)17-19(27-17)13(9)23/h3-6,13-20,23-24H,1-2H3/t3-,4-,5+,6+,13+,14+,15+,16+,17+,18+,19-,20-/m1/s1 |
| Standard InChI Key | ISNQEMOAOOBDGE-ZMUZJQFCSA-N |
| Isomeric SMILES | C[C@@H]1[C@H]2[C@@H]3[C@H](O[C@H]([C@@H](O1)C4=C2C(=O)[C@H]5[C@@H]([C@H]4O)O5)C6=C3C(=O)[C@H]7[C@@H]([C@H]6O)O7)C |
| Canonical SMILES | CC1C2C3C(OC(C(O1)C4=C2C(=O)C5C(C4O)O5)C6=C3C(=O)C7C(C6O)O7)C |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Epoxytwinol A (C20H20O8) has a molecular weight of 388.4 g/mol and contains a complex heptacyclic structure. Its IUPAC name is (1S,2S,4S,5R,7R,10S,11S,14R,16R,17S,20R,21R)-4,17-dihydroxy-20,21-dimethyl-6,15,19,22-tetraoxaheptacyclo[9.7.2.22,10.03,9.05,7.012,18.014,16]docosa-3(9),12(18)-diene-8,13-dione. The molecule possesses 12 chiral centers, making its stereoselective synthesis particularly challenging .
The most distinctive structural feature of epoxytwinol A is its C2 symmetry, which creates a mirror-image relationship between the two halves of the molecule . Unlike related compounds such as epoxyquinols A, B, and C (which possess different heptacyclic structures), epoxytwinol A features a 3,8-dioxatricyclo[4.2.2.22,5]dodeca-9,11-diene skeleton that results from its unique dimerization pathway .
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of epoxytwinol A:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C20H20O8 | |
| Molecular Weight | 388.4 g/mol | |
| Structure | Pentaketide dimer with C2 symmetry | |
| Skeleton | 3,8-dioxatricyclo[4.2.2.22,5]dodeca-9,11-diene | |
| Standard InChI | InChI=1S/C20H20O8/c1-3-5-6-4(2)26-16(10-8(6)12(22)18-20(28-18)14(10)24)15(25-3)9-7(5)11(21)17-19(27-17)13(9)23/h3-6,13-20,23-24H,1-2H3/t3-,4-,5+,6+,13+,14+,15+,16+,17+,18+,19-,20-/m1/s1 | |
| Standard InChIKey | ISNQEMOAOOBDGE-ZMUZJQFCSA-N | |
| Isomeric SMILES | C[C@@H]1[C@H]2[C@@H]3C@HC | |
| Number of Chiral Centers | 12 |
Biosynthesis and Total Synthesis
Proposed Biosynthetic Pathway
The biosynthesis of epoxytwinol A is postulated to follow a cascade reaction pathway starting from a common monomeric precursor shared with related compounds like epoxyquinols A, B, and C . The proposed biosynthetic sequence involves:
-
Oxidation of a diol monomer (compound 7) to generate an aldehyde (compound 6)
-
6π-electrocyclization to form a 2H-pyran derivative (compound 5)
-
Formal [4+4] cycloaddition reaction to create the final dimeric structure
This biosynthetic route differs from that of epoxyquinols A, B, and C, which undergo Diels-Alder dimerization instead of [4+4] cycloaddition after the formation of the same 2H-pyran intermediate . The alternative dimerization pathway explains the structural differences between epoxytwinol A and the epoxyquinol family of compounds despite their common biosynthetic origin.
Total Synthesis Strategies
Several research groups have successfully achieved the total synthesis of epoxytwinol A, with two principal approaches documented in the literature :
First-Generation Synthesis
The first-generation approach employs an HfCl4-mediated diastereoselective Diels-Alder reaction of furan with Corey's chiral auxiliary as a key step . This reaction establishes the core structure with the correct stereochemistry. The synthesis continues with a biomimetic cascade reaction composed of oxidation, 6π-electrocyclization, and formal [4+4] cycloaddition to form the complex structure of epoxytwinol A .
Second-Generation Synthesis
The second-generation synthesis represents a more practical approach suitable for large-scale preparation . Key improvements include:
-
A chromatography-free preparation of an iodolactone using acryloyl chloride as the dienophile in the Diels-Alder reaction of furan
-
A lipase-mediated kinetic resolution of a cyclohexenol derivative
Both synthetic approaches highlight the importance of the 2H-pyran intermediate generated by oxidation/6π-electrocyclization, which acts as a good diene in subsequent reactions with various dienophiles .
Key Synthetic Transformations
Table 2 outlines the critical transformations in the total synthesis of epoxytwinol A:
Chemical Reactivity and Structure-Activity Relationships
Reactive Sites and Chemical Behavior
The reactive nature of the 2H-pyran intermediate in epoxytwinol A's synthesis pathway has been extensively studied . This intermediate acts as an excellent diene in Diels-Alder reactions, leading to the formation of various polycyclic compounds when reacted with different dienophiles . This reactivity has implications for understanding the compound's stability and potential metabolic transformations.
The epoxide groups within epoxytwinol A's structure also represent potential sites for nucleophilic attack, which could be relevant for both its biological activity and chemical modifications aimed at creating analogs with improved properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume